Triphenyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane
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Overview
Description
Triphenyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane is a specialized organotin compound characterized by the presence of a highly fluorinated alkyl chain. This compound is notable for its unique combination of organotin and perfluorinated properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane typically involves the reaction of triphenyltin chloride with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is often refluxed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Triphenyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane can undergo various chemical reactions, including:
Substitution Reactions: The organotin moiety can participate in nucleophilic substitution reactions, where the triphenyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The tin center can be oxidized or reduced, altering the oxidation state of the tin atom.
Coupling Reactions: It can engage in coupling reactions with other organometallic compounds, forming new carbon-tin bonds.
Common Reagents and Conditions
Nucleophiles: Such as halides, alkoxides, and amines.
Oxidizing Agents: Like hydrogen peroxide or halogens.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted organotin compounds, while oxidation can produce tin oxides.
Scientific Research Applications
Triphenyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty coatings, lubricants, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism by which Triphenyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The fluorinated alkyl chain enhances its lipophilicity, allowing it to integrate into lipid bilayers and disrupt cellular processes. The organotin moiety can interact with thiol groups in proteins, affecting enzyme activity and cellular function.
Comparison with Similar Compounds
Similar Compounds
Triphenyltin Chloride: A precursor in the synthesis of Triphenyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane.
Triphenyltin Hydride: Another organotin compound with similar reactivity but different applications.
Perfluorooctyl Iodide: A perfluorinated compound with similar fluorinated alkyl chains but lacking the organotin moiety.
Uniqueness
This compound is unique due to its combination of organotin and perfluorinated properties. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
CAS No. |
649572-74-7 |
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Molecular Formula |
C26H19F13Sn |
Molecular Weight |
697.1 g/mol |
IUPAC Name |
triphenyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane |
InChI |
InChI=1S/C8H4F13.3C6H5.Sn/c1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;3*1-2-4-6-5-3-1;/h1-2H2;3*1-5H; |
InChI Key |
HZJWPXDTJRAVJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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